An In-Depth Technical Guide to 3-Bromo-1,1-dimethoxypropane: Chemical Properties and Reactivity
An In-Depth Technical Guide to 3-Bromo-1,1-dimethoxypropane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a valuable bifunctional molecule widely utilized as a key intermediate in organic synthesis. Its structure, featuring a reactive primary bromide and a protected aldehyde in the form of a dimethyl acetal, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-Bromo-1,1-dimethoxypropane, with a focus on experimental protocols and data relevant to researchers in the pharmaceutical and chemical industries.
Chemical and Physical Properties
3-Bromo-1,1-dimethoxypropane is a colorless to brown liquid under standard conditions.[1][2] It is an organic compound with the chemical formula C5H11BrO2 and a molecular weight of 183.04 g/mol .[1] This compound is not readily miscible with water but is soluble in many common organic solvents, making it suitable for a variety of reaction conditions.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area, away from ignition sources, and it may be stabilized with potassium carbonate.[1][3]
Table 1: Chemical and Physical Properties of 3-Bromo-1,1-dimethoxypropane
| Property | Value | Reference(s) |
| IUPAC Name | 3-bromo-1,1-dimethoxypropane | [4] |
| Synonyms | 3-Bromopropionaldehyde dimethyl acetal, 1-Bromo-3,3-dimethoxypropane, 3,3-dimethoxypropyl bromide | [1][5] |
| CAS Number | 36255-44-4 | [1] |
| Molecular Formula | C5H11BrO2 | [1] |
| Molecular Weight | 183.04 g/mol | [1][5] |
| Appearance | Colorless to brown liquid | [1][2] |
| Density | 1.341 g/mL at 25 °C | [1][6] |
| Boiling Point | 58-60 °C at 17 mmHg | [1][6] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [1][6] |
| Refractive Index (n20/D) | 1.449 | [1][6] |
| Purity | ≥90% (technical grade) | [1] |
| Solubility | Not miscible or difficult to mix with water | [1] |
| Stability | Stable under controlled conditions; may be stabilized with K2CO3 | [1] |
| Storage | Store in a cool, well-ventilated area away from ignition sources. Keep container tightly closed. | [1][3] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the methoxy, methylene, and methine protons and carbons. For the related compound, 1,3-Dibromo-2,2-dimethoxypropane , the experimental ¹H NMR spectrum in CDCl₃ shows a singlet at approximately 3.58 ppm for the two bromomethyl (CH₂Br) groups and a singlet at around 3.29 ppm for the two methoxy (OCH₃) groups. The ¹³C NMR spectrum is predicted to show a signal around 100-105 ppm for the quaternary carbon of the acetal.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-1,1-dimethoxypropane is expected to exhibit strong C-O stretching vibrations characteristic of the acetal/ether functional groups in the range of 1050-1200 cm⁻¹. A medium to weak C-Br stretching absorption is anticipated in the 500-700 cm⁻¹ region.
Reactivity and Synthetic Applications
The reactivity of 3-Bromo-1,1-dimethoxypropane is dominated by the presence of the primary alkyl bromide and the dimethyl acetal. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent substrate for substitution reactions. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality.
3.1. Nucleophilic Substitution Reactions
The primary bromide in 3-Bromo-1,1-dimethoxypropane readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of the 3,3-dimethoxypropyl moiety into a wide range of molecules.
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Reaction with Amines: The compound can be used to alkylate primary and secondary amines, leading to the formation of secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of more complex nitrogen-containing compounds.
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Alkylation of Active Methylene Compounds: Carbanions generated from active methylene compounds, such as malonic esters and β-ketoesters, can act as nucleophiles to displace the bromide, forming a new carbon-carbon bond. This is a powerful method for extending carbon chains.
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Synthesis of Nitriles: Reaction with cyanide salts, such as sodium or potassium cyanide, provides a straightforward route to 4,4-dimethoxybutanenitrile.[7] This transformation is useful for introducing a cyano group, which can be further elaborated into other functional groups like carboxylic acids or amines.
3.2. Grignard Reagent Formation and Subsequent Reactions
The alkyl bromide functionality allows for the formation of a Grignard reagent, 3,3-dimethoxypropylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, most notably carbonyl compounds.
3.3. Hydrolysis to 3-Bromopropionaldehyde
Under acidic conditions, the dimethyl acetal can be hydrolyzed to reveal the aldehyde functional group, yielding 3-bromopropionaldehyde. This transformation is useful when the aldehyde is required for subsequent reactions, such as Wittig reactions or reductive aminations, after the initial modification at the bromide position has been performed.
3.4. Synthesis of Heterocycles
The bifunctional nature of 3-Bromo-1,1-dimethoxypropane and its derivatives makes them valuable precursors in the synthesis of heterocyclic compounds. For instance, the related 1,3-dibromo-2,2-dimethoxypropane is a key building block for the construction of four-membered rings like azetidines through reaction with primary amines.
Experimental Protocols
The following protocols are representative examples of the types of reactions that can be performed with 3-Bromo-1,1-dimethoxypropane and are based on procedures for closely related compounds.
4.1. General Protocol for Nucleophilic Substitution: Alkylation of an Active Methylene Compound
This protocol describes a general procedure for the alkylation of a β-dicarbonyl compound using 3-Bromo-1,1-dimethoxypropane.
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Materials:
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Active methylene compound (e.g., diethyl malonate)
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3-Bromo-1,1-dimethoxypropane
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the active methylene compound (1.0 eq.) and the anhydrous solvent.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add the base (1.1 eq.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of 3-Bromo-1,1-dimethoxypropane (1.0 eq.) in the anhydrous solvent dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
4.2. Representative Protocol for Grignard Reagent Formation and Reaction with a Ketone
This protocol is adapted from the procedure for the reaction of 1-bromo-3,3-dimethoxypropane and illustrates the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound.[8]
-
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
3-Bromo-1,1-dimethoxypropane
-
1,2-dibromoethane (for initiation)
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Ketone (e.g., acetone)
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Saturated aqueous ammonium chloride solution
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Organic solvent for extraction (e.g., diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a few drops of 1,2-dibromoethane to activate the magnesium. Gentle warming may be necessary to initiate the reaction.
-
Prepare a solution of 3-Bromo-1,1-dimethoxypropane (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the solution of 3-Bromo-1,1-dimethoxypropane dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
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Visualizations
5.1. Logical Workflow for Nucleophilic Substitution
Caption: Workflow for a typical nucleophilic substitution reaction.
5.2. Experimental Workflow for Grignard Reaction
Caption: Two-stage workflow for a Grignard reaction.
Conclusion
3-Bromo-1,1-dimethoxypropane is a versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, making it a key intermediate in the preparation of pharmaceuticals and other complex organic molecules. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its effective application in research and development. The provided experimental protocols and workflows serve as a practical resource for scientists engaged in the synthesis of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]
- 4. 3-Bromopropionaldehyde dimethylacetal | C5H11BrO2 | CID 118932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Propyne, 3-bromo- [webbook.nist.gov]
- 6. 3-溴丙醛二甲缩醛 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
